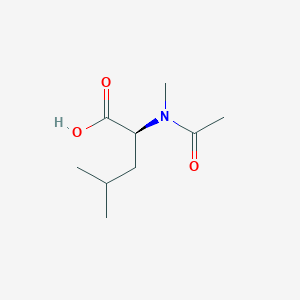
N-Acetyl-N-methyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-methyl-L-leucine is a modified amino acid derived from L-leucine, a naturally occurring amino acid. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology. Its unique structure, featuring an acetyl group and a methyl group attached to the amino acid backbone, contributes to its distinct properties and biological activities.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-leucine. The process typically involves acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound by replacing specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Modified derivatives with different functional groups attached to the amino acid backbone.
科学研究应用
Medicine: The compound has shown promise in the treatment of neurological disorders, such as vertigo and cerebellar ataxia. It has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Chemistry: In chemical research, N-Acetyl-N-methyl-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent. Research has focused on its ability to modulate enzyme activity and influence metabolic pathways.
作用机制
The mechanism by which N-Acetyl-N-methyl-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins within cells, influencing their activity and function.
Pathways Involved: this compound can modulate signaling pathways related to neurological function, inflammation, and cellular metabolism. Its effects on these pathways contribute to its therapeutic potential.
相似化合物的比较
N-Acetyl-leucine
N-Methyl-leucine
Acetylleucine
DL-leucine
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1 |
InChI 键 |
PMLGUHPWWFBELQ-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
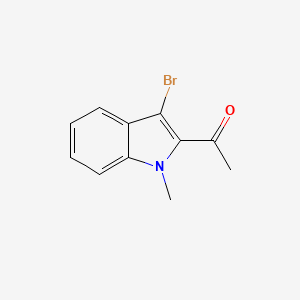
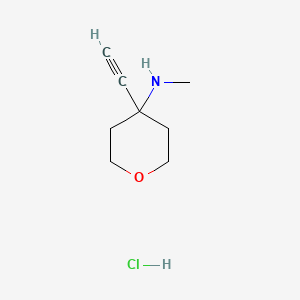

![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
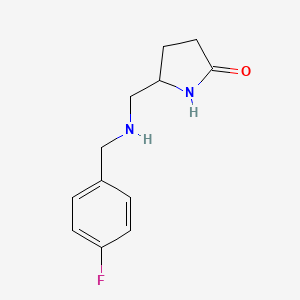
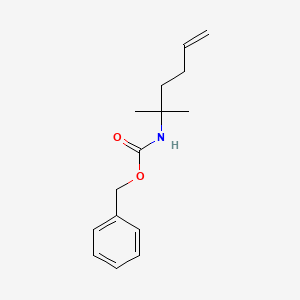
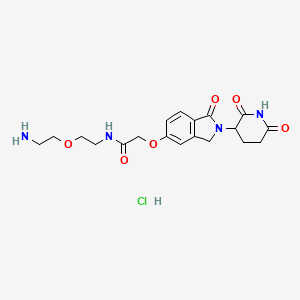
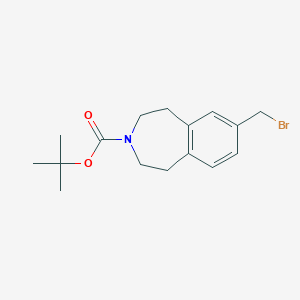
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
amine](/img/structure/B15300500.png)
